Holmium sulfate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of holmium sulfate compounds has been achieved through solvothermal methods, which involve reactions at high temperatures and pressures in the presence of a solvent. These methods have led to the formation of one-dimensional (1D) holmium sulfate structures with organic amine templates . The solvothermal synthesis has been shown to be versatile, allowing for the creation of novel inorganic layers and chain structures within the holmium sulfate framework. The pH value and the type of solvent used during the synthesis play a crucial role in the formation of these compounds .

Molecular Structure Analysis

The molecular structures of holmium sulfate compounds synthesized solvothermally are diverse and complex. They range from 1D chains to three-dimensional frameworks. For instance, one study describes a 1D holmium sulfate with a novel triple ladder structure, where fully protonated triethylenetetraamine molecules are situated between the ladders . Another study reports a holmium sulfate with zigzag and helical chains connected by sulfate groups to form 10-membered rings . Additionally, a unique chiral holmium–sulfate coordination polymer with a high connected binodal network has been synthesized, showcasing the structural versatility of holmium sulfate compounds .

Chemical Reactions Analysis

The chemical reactions involved in the formation of holmium sulfate compounds are typically solvothermal reactions, where organic amines play a significant role as templates. These organic molecules direct the assembly of holmium and sulfate ions into various structural motifs. The in-situ hydrolysis of precursors, such as succinylsalicylic acid, under hydrothermal conditions, has also been employed to synthesize holmium-succinate frameworks, which are closely related to holmium sulfate structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of holmium sulfate compounds have been characterized using various analytical techniques. Single-crystal X-ray diffraction has been extensively used to determine the crystal structures of these compounds . Infrared spectroscopy, thermogravimetric analysis, and inductively coupled plasma measurements have been employed to study the functional groups, thermal stability, and elemental composition, respectively . The optical properties of some holmium selenidostannates, which are related to holmium sulfate, have been investigated using UV-vis spectroscopy . Furthermore, the surface characterization of holmium oxide/zirconia and sulfated zirconia catalysts, which may contain holmium sulfate species, has been performed using in situ FT-IR spectroscopy and other surface analysis techniques .

Wissenschaftliche Forschungsanwendungen

-

Neutron Absorber in Nuclear Control Rods

-

Calibration of Wavelength Settings of UV Spectrophotometers

- Field : Analytical Chemistry

- Application : Holmium is used in filters for calibrating the wavelength settings of UV spectrophotometers .

- Method : A holmium filter is used to check the wavelength accuracy of a spectrophotometer in the UV range .

- Results : This ensures the accuracy and reliability of the spectrophotometer readings .

-

Magnetic Flux Concentrator

-

Medical Lasers

- Field : Medical Science

- Application : Holmium is used in specialized lasers for treating eye disorders, kidney stones, and cancer .

- Method : Holmium lasers are used in various medical procedures, including lithotripsy for kidney stones and laser eye surgeries .

- Results : These treatments can be less invasive and more precise due to the properties of Holmium lasers .

-

Coloring Agent

- Field : Glassmaking and Jewelry

- Application : Holmium is used as a coloring agent for glass or cubic zirconia .

- Method : Holmium ions can be incorporated into the glass or zirconia during the manufacturing process to give it a yellow/red color .

- Results : This results in aesthetically pleasing colored glass or gemstones .

-

Synthesis of Nanocrystalline Holmium Hafnate

- Field : Material Science

- Application : Holmium is used in the synthesis of nanocrystalline holmium hafnate (Ho2Hf2O7), a promising new oxide-ion conducting solid electrolyte .

- Method : The synthesis involves the Leeds Alginate Process (LAP) using inorganic salts of holmium and hafnium as starting materials immobilized in alginate beads .

- Results : The synthesized Ho2Hf2O7 nanoparticles have potential applications in solid oxide fuel cells .

-

Optical Spectroscopy Equipment Calibration

- Field : Spectroscopy

- Application : Holmium is used as a calibration standard for optical spectroscopy equipment due to its numerous sharp absorption peaks within the visible spectrum .

- Method : A holmium filter or solution is used to check the wavelength accuracy of a spectrophotometer .

- Results : This ensures the accuracy and reliability of the spectrophotometer readings .

-

Colorants in Glassmaking and Jewelry

- Field : Glassmaking and Jewelry

- Application : Holmium oxide can be used to color glasses and cubic zirconia with beautiful yellow or pink colors .

- Method : Holmium ions can be incorporated into the glass or zirconia during the manufacturing process to give it a yellow or pink color .

- Results : This results in aesthetically pleasing colored glass or gemstones .

-

Optical Thermometry

- Field : Chemical Science

- Application : Holmium (III) molecular nanomagnets are used for optical thermometry, exploring the luminescence re-absorption effect .

- Method : The thermal variation of the sharp re-absorption lines of the Ho III electronic transitions within ligand emission bands is used .

- Results : Highly sensitive ratiometric optical thermometers are achieved, with good performance ranges lying between 25 and 205 K .

-

Quantum Computing

- Field : Quantum Physics

- Application : The unique quantum mechanical properties of Holmium atoms, when embedded in crystals, could potentially be harnessed to create qubits, the basic units of quantum computing .

- Method : The specific methods of application or experimental procedures would depend on the design and requirements of the specific quantum computing system .

- Results : This could potentially lead to advancements in quantum computing .

Safety And Hazards

Zukünftige Richtungen

Holmium, the primary component of Holmium sulfate, has been suggested as a potential option for liver radioembolization treatment . The therapeutic isotope holmium-166 (166Ho) has caught experts’ attention due to its imaging possibilities . Future research may focus on increasing the concentrations of holmium in silica fiber cores for high-energy lasers .

Eigenschaften

IUPAC Name |

holmium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPJADFELTTXAV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

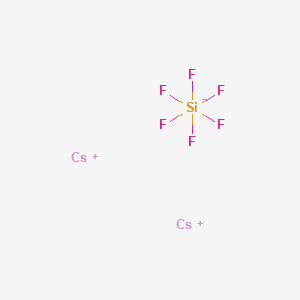

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ho2(SO4)3, Ho2O12S3 | |

| Record name | Holmium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Holmium(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890762 | |

| Record name | Sulfuric acid, holmium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Holmium sulfate | |

CAS RN |

15622-40-9 | |

| Record name | Sulfuric acid, holmium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, holmium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, holmium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diholmium(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.